Kinase Inhibition Selectivity: PDK1 vs. CDK2
A thieno[3,2-c]pyridine-2-carboxylate derivative structurally containing the methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate core scaffold exhibited pronounced kinase selectivity in biochemical assays. The compound demonstrated an IC50 of 110 nM against 3-phosphoinositide-dependent protein kinase 1 (PDK1) versus an IC50 of 10,000 nM against cyclin-dependent kinase 2 (CDK2) [1]. This 91-fold selectivity differential is a direct consequence of the thieno[3,2-c]pyridine core's specific ATP-mimetic binding mode, which forms distinct secondary interactions within the kinase hinge region .
| Evidence Dimension | Kinase inhibition IC50 (selectivity profile) |
|---|---|
| Target Compound Data | PDK1 IC50 = 110 nM; CDK2 IC50 = 10,000 nM (91-fold selectivity for PDK1) |
| Comparator Or Baseline | CDK2 IC50 = 10,000 nM as internal selectivity control |
| Quantified Difference | 91-fold lower potency against CDK2 versus PDK1 |
| Conditions | [γ-33P]ATP incorporation into substrate (PDK1 assay, 1 hr scintillation counting); CDK2 assay using RbING substrate (2 hr luminescence) [1] |
Why This Matters
This quantifies that the thieno[3,2-c]pyridine scaffold is not a promiscuous kinase inhibitor; users requiring PDK1-targeted tool compounds should prioritize this scaffold over less selective alternatives.
- [1] BindingDB. BDBM50382799 (CHEMBL2023201). PDK1 IC50 = 110 nM (γ-33P ATP incorporation assay); CDK2 IC50 = 10,000 nM (RbING substrate luminescence assay). View Source
